molecular formula C7H13NO2S B11755913 (S)-Methyl 3-(methylthio)pyrrolidine-3-carboxylate

(S)-Methyl 3-(methylthio)pyrrolidine-3-carboxylate

Cat. No.: B11755913
M. Wt: 175.25 g/mol
InChI Key: GEGOSBPKDSOSGF-ZETCQYMHSA-N
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Description

(S)-Methyl 3-(methylthio)pyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(methylthio)pyrrolidine-3-carboxylate typically involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched compounds . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(methylthio)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(S)-Methyl 3-(methylthio)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(methylthio)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 3-(methylthio)pyrrolidine-3-carboxylate is unique due to its specific chiral configuration and the presence of a methylthio group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl (3S)-3-methylsulfanylpyrrolidine-3-carboxylate

InChI

InChI=1S/C7H13NO2S/c1-10-6(9)7(11-2)3-4-8-5-7/h8H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

GEGOSBPKDSOSGF-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@@]1(CCNC1)SC

Canonical SMILES

COC(=O)C1(CCNC1)SC

Origin of Product

United States

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